molecular formula C9H6N2O4 B3107895 Methyl 2-cyano-4-nitrobenzoate CAS No. 1628431-64-0

Methyl 2-cyano-4-nitrobenzoate

Cat. No.: B3107895
CAS No.: 1628431-64-0
M. Wt: 206.15 g/mol
InChI Key: HMVDETRIOVTGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-4-nitrobenzoate is an organic compound with the molecular formula C9H6N2O4. It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 2-cyano-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and nitro compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“Methyl 2-cyano-4-nitrobenzoate” is identified as a substance for R&D use only and not for medicinal, household or other use . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It is also advised to avoid dust formation .

Mechanism of Action

Target of Action

Methyl 2-cyano-4-nitrobenzoate (MCNB) is a chemical compound that belongs to the class of nitrobenzoates

Mode of Action

. These reactions can lead to changes in the target molecules, potentially altering their function.

Pharmacokinetics

7±370 °C, and its predicted density is 139±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of MCNB. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-cyanobenzoate. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group (-COOCH3) can be hydrolyzed to the corresponding carboxylic acid (-COOH) under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Amines, alcohols, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 2-cyano-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-cyano-4-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Lacks the cyano group, making it less versatile in certain reactions.

    Methyl 2-cyanobenzoate: Lacks the nitro group, affecting its reactivity and applications.

    4-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.

Uniqueness

Methyl 2-cyano-4-nitrobenzoate is unique due to the presence of both a cyano and a nitro group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various chemical syntheses and research applications.

Properties

IUPAC Name

methyl 2-cyano-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVDETRIOVTGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyano-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyano-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyano-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyano-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.